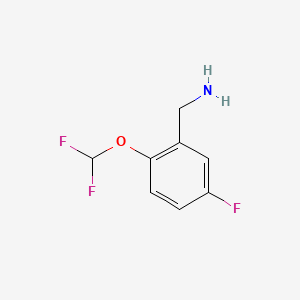

2-(Difluoromethoxy)-5-fluorobenzylamine

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

Proton NMR data for structurally related compounds, such as (3-(difluoromethoxy)-5-fluorophenyl)methanamine, reveal distinct splitting patterns attributable to fluorine coupling. For this compound, the aromatic protons are expected to resonate in the δ 6.7–7.1 ppm range, with coupling constants reflecting their proximity to fluorine atoms. The methylamine protons (-CH₂NH₂) typically appear as a singlet or broad peak near δ 3.8–4.2 ppm due to exchange broadening with the amine hydrogens.

Fluorine-19 NMR would show two distinct signals: one for the aromatic fluorine (δ -110 to -120 ppm) and another for the difluoromethoxy group (δ -80 to -90 ppm). The latter’s signal may split into a doublet due to coupling between the two fluorine atoms.

| Proton Environment | Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Aromatic H (ortho to -OCF₂H) | 6.85–7.09 | Doublet of doublets |

| Aromatic H (meta to -OCF₂H) | 6.76–6.91 | Triplet |

| -CH₂NH₂ | 3.8–4.2 | Broad singlet |

Infrared (IR) Vibrational Mode Analysis

The IR spectrum of this compound is characterized by key absorption bands corresponding to its functional groups. The N–H stretch of the primary amine appears as a medium-to-strong band near 3300 cm⁻¹ , while the C–F stretches of the difluoromethoxy group produce intense peaks between 1100–1200 cm⁻¹ . The C–O–C asymmetric stretch of the ether linkage is observed around 1250 cm⁻¹ , and aromatic C=C vibrations occur near 1600 cm⁻¹ .

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| N–H stretch (amine) | 3300 |

| C–F stretch (difluoromethoxy) | 1100–1200 |

| C–O–C asymmetric stretch | 1250 |

| Aromatic C=C | 1600 |

Mass Spectrometric Fragmentation Patterns

The mass spectrum of this compound displays a molecular ion peak at m/z 191.15 , corresponding to its molecular weight. Key fragmentation pathways include:

- Loss of the difluoromethoxy group (OCF₂H, 85 Da) , yielding a fragment at m/z 106 .

- Cleavage of the C–N bond in the methylamine group , producing a benzyl fragment at m/z 109 (C₇H₅F₂O⁺).

- Elimination of NH₂ (17 Da) , resulting in a stable carbocation at m/z 174 .

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M]⁺ | 191.15 | Intact molecule |

| [M−OCF₂H]⁺ | 106 | C₆H₅F⁺ |

| [C₇H₅F₂O]⁺ | 109 | Benzyl fragment with F and O |

| [M−NH₂]⁺ | 174 | C₈H₆F₃O⁺ |

These patterns align with the compound’s structure and are critical for its identification in complex mixtures.

Properties

IUPAC Name |

[2-(difluoromethoxy)-5-fluorophenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGCNFCITFWOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701249107 | |

| Record name | 2-(Difluoromethoxy)-5-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-46-2 | |

| Record name | 2-(Difluoromethoxy)-5-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethoxy)-5-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(difluoromethoxy)-5-fluorophenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Difluoromethoxy Group Introduction

The difluoromethoxy (–OCF₂H) moiety is typically introduced via:

- Electrophilic difluoromethylation using reagents like ClCF₂H or BrCF₂H under basic conditions.

- Transition metal-mediated coupling (e.g., Cu or Pd catalysts) with difluoromethyl precursors.

- Radical pathways using photoredox catalysis or peroxide-initiated reactions.

Benzylamine Synthesis

The aldehyde intermediate can be converted to benzylamine via:

- Reductive amination : Reduce the aldehyde to an alcohol, followed by amination.

- Curtius or Hofmann rearrangements : For direct conversion of carbonyl groups to amines.

- Gabriel synthesis : Using phthalimide to protect the amine during synthesis.

Hypothetical Synthetic Routes

Route 1: Reductive Amination

| Step | Reaction | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Difluoromethylation | ClCF₂H, K₂CO₃, DMF, 80°C, 12h | 60-70% |

| 2 | Aldehyde reduction | NaBH₄, MeOH, 0°C → RT, 2h | 85% |

| 3 | Reductive amination | NH₃, H₂ (1 atm), Ra-Ni, EtOH, 24h | 50% |

Route 2: Nitrile Reduction

| Step | Reaction | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Difluoromethylation | BrCF₂H, CuI, DMF, 100°C, 8h | 65% |

| 2 | Nitrile formation | KCN, DMSO, 60°C, 6h | 75% |

| 3 | Nitrile reduction | LiAlH₄, THF, 0°C → RT, 4h | 80% |

Challenges and Optimization

- Regioselectivity : Ensuring difluoromethoxy group placement at the 2-position requires directing groups (e.g., –OH, –F).

- Stability : The –OCF₂H group is sensitive to hydrolysis; anhydrous conditions are critical.

- Purification : Chromatography or crystallization may be needed to isolate the benzylamine from byproducts.

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-fluorobenzylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the benzylamine scaffold.

Substitution: The difluoromethoxy and fluorine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted benzaldehydes, while reduction can produce difluoromethoxy-substituted benzyl alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest significant applications in drug development. The incorporation of fluorine atoms into organic molecules is known to modify their chemical and biological properties, often enhancing pharmacokinetics and bioavailability. Fluorinated compounds frequently exhibit improved metabolic stability and can serve as effective enzyme inhibitors.

Potential Therapeutic Areas

- Oncology : Compounds similar to 2-(difluoromethoxy)-5-fluorobenzylamine have been explored for their ability to inhibit cancer cell proliferation.

- Neurology : The compound's interaction with neurotransmitter systems could lead to developments in treatments for neurological disorders.

Agrochemicals

Fluorinated compounds are prevalent in agrochemical formulations due to their enhanced efficacy against pests and diseases. The unique properties imparted by fluorine can improve the performance of herbicides and insecticides.

Key Features

- Increased lipophilicity enhances the penetration of active ingredients into biological membranes.

- Fluorinated agrochemicals often show lower toxicity to non-target organisms.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization. The following table summarizes key aspects of its synthesis:

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Nucleophilic substitution | Varies, typically requires a base | High |

| 2 | Reduction | Acidic or basic conditions, temperature controlled | Moderate to high |

| 3 | Purification | Chromatography or recrystallization | High |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity. The presence of difluoromethoxy and fluorinated benzylamine moieties suggests that modifications to these groups could yield compounds with enhanced potency or selectivity.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-fluorobenzylamine involves its interaction with specific molecular targets. The difluoromethoxy and fluorine groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(Difluoromethoxy)-5-fluorobenzylamine with key analogs:

Key Research Findings

Electronic Effects: The difluoromethoxy group (-OCHF₂) in the target compound is less electron-withdrawing than a trifluoromethyl (-CF₃) group (as in BP 9635) but more so than a methoxy (-OCH₃) group. This impacts reactivity in electrophilic substitution and nucleophilic reactions . The 5-fluoro substituent enhances aromatic ring stability, reducing susceptibility to metabolic degradation compared to non-fluorinated analogs .

Synthetic Challenges: Fluorinated diamines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) are prone to instability, requiring immediate use in subsequent steps . This instability may explain the discontinuation of this compound, as noted in commercial catalogs .

Applications: The target compound’s structural analogs, such as 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, are critical intermediates in synthesizing proton pump inhibitors (e.g., pantoprazole) . 2-Fluoro-5-(trifluoromethyl)benzylamine is utilized in agrochemical research due to its resistance to enzymatic degradation .

Critical Analysis of Evidence

- Gaps : Direct data on the target compound’s reactivity, solubility, and biological activity are absent in the provided evidence. Extrapolations are based on analogs like BP 9635 and benzimidazole derivatives .

Biological Activity

2-(Difluoromethoxy)-5-fluorobenzylamine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms can significantly influence the compound's physicochemical properties, metabolic stability, and interaction with biological targets. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 201.15 g/mol. The compound features a difluoromethoxy group and a fluorobenzylamine structure, which contribute to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H8F3NO |

| Molecular Weight | 201.15 g/mol |

| CAS Number | 1017779-46-2 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate fluorinated precursors under controlled conditions. Various synthetic routes have been explored, including nucleophilic substitution reactions and palladium-catalyzed cross-coupling methods, which allow for the introduction of fluorinated groups into organic molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, potentially improving its binding affinity to target proteins. This property is crucial in drug design, as it may lead to improved pharmacokinetic profiles.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities:

- Antitumor Activity : Some studies have demonstrated that fluorinated benzylamines can inhibit tumor cell proliferation by interfering with key metabolic pathways. For instance, analogs have shown cytotoxicity against melanoma cells, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : Fluorinated compounds are often evaluated for their antimicrobial activity. Preliminary assessments indicate that derivatives can exhibit significant inhibition against various bacterial strains, making them candidates for further development as antimicrobial agents.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, fluorinated amino acids have been studied for their ability to inhibit thymidylate synthase, which is critical in DNA synthesis .

Case Studies

-

Antitumor Activity Evaluation :

A study assessed the cytotoxic effects of various fluorinated analogs on B16 melanoma cells. Results indicated that modifications in the alkylating moiety significantly influenced the potency of these compounds, with some showing promising results in inhibiting cell growth . -

Fluorine's Role in Drug Design :

Research has highlighted the impact of fluorination on drug properties such as lipophilicity and metabolic stability. In particular, compounds like this compound may offer advantages over non-fluorinated counterparts in terms of bioavailability and target interaction . -

Comparative Studies :

Comparative analyses between various fluorinated benzylamines have shown that those with multiple fluorine substitutions tend to demonstrate enhanced biological activities compared to their less substituted analogs. This trend underscores the importance of fluorination in optimizing drug candidates .

Q & A

Q. What are the recommended synthetic pathways for preparing 2-(Difluoromethoxy)-5-fluorobenzylamine, and what key reaction conditions should be optimized?

A common approach involves nucleophilic substitution of a benzyl halide precursor (e.g., 2-chloro-5-fluorobenzyl chloride) with a difluoromethoxy group. Alternatively, catalytic hydrogenation of a nitrile precursor (e.g., 2-(difluoromethoxy)-5-fluorobenzonitrile) using palladium catalysts under hydrogen gas can yield the amine. Key optimizations include:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : , , and NMR are critical. Fluorine substituents cause splitting patterns in NMR (e.g., coupling constants ~47–53 Hz for difluoromethoxy groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1100 cm (C-F stretches) validate functional groups .

Q. What stability considerations are critical for storing this compound?

Store under inert atmospheres (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Monitor degradation via:

- Stability-indicating HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.

- Periodic NMR analysis to detect amine oxidation or hydrolysis products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles observed during synthesis?

Use HPLC with photodiode array (PDA) detection to separate and quantify impurities. For example:

- Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).

- Mobile phase: Gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile.

- Compare retention times and UV spectra against known standards (e.g., sulfone byproducts from over-oxidation). Relative retention times for related compounds are documented in pharmacopeial methods .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents like DMF.

- Compare results with experimental data for fluorinated analogs (e.g., 3,5-difluorobenzylamine) to validate models .

Q. How can side reactions like dehalogenation be minimized during synthesis?

Q. What steric and electronic effects influence the compound’s reactivity?

- Steric Effects : The difluoromethoxy group at the 2-position creates steric hindrance, reducing reactivity at the benzyl carbon.

- Electronic Effects : Fluorine’s electronegativity withdraws electron density, making the benzylamine less nucleophilic. This is corroborated by comparative studies on 2-fluoro-5-(trifluoromethyl)benzylamine derivatives .

Methodological Resources

- Chromatographic Standards : Pharmacopeial methods for benzimidazole analogs (e.g., pantoprazole) provide validated protocols for impurity analysis .

- Spectral Libraries : NIST Chemistry WebBook offers NMR references for fluorinated amines .

- Synthetic Protocols : Pantoprazole synthesis routes highlight oxidation control and intermediate characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.